molecular formula C14H18N2OS B4200964 N-(4-methylphenyl)-2-(1-piperidinyl)-2-thioxoacetamide

N-(4-methylphenyl)-2-(1-piperidinyl)-2-thioxoacetamide

Cat. No. B4200964
M. Wt: 262.37 g/mol
InChI Key: XBWIDYVOYIWTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-(1-piperidinyl)-2-thioxoacetamide, commonly known as MPPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thioxoacetamides and has a molecular formula of C15H20N2OS. MPPT is a white crystalline powder that is soluble in most organic solvents and has a melting point of 107-109°C.

Mechanism of Action

The mechanism of action of MPPT is based on its ability to selectively inhibit the reuptake of dopamine by the dopamine transporter (DAT). This leads to an increase in the concentration of dopamine in the synaptic cleft, which in turn enhances dopaminergic neurotransmission. The exact mechanism by which MPPT interacts with DAT is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
MPPT has been shown to have several biochemical and physiological effects. In addition to its selective inhibition of DAT, MPPT has also been shown to interact with other neurotransmitter transporters such as norepinephrine and serotonin transporters. This suggests that MPPT may have broader effects on neurotransmission than previously thought.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPPT in lab experiments is its selectivity for DAT. This allows researchers to study the specific role of dopamine in various neurological disorders without affecting other neurotransmitter systems. However, one of the limitations of MPPT is its relatively low potency compared to other dopamine transporter inhibitors. This can make it difficult to achieve the desired effects at lower concentrations.

Future Directions

There are several future directions for research on MPPT. One area of interest is the development of more potent and selective dopamine transporter inhibitors based on the structure of MPPT. Another area of interest is the investigation of the effects of MPPT on other neurotransmitter systems and their potential role in neurological disorders. Finally, the use of MPPT in animal models of neurological disorders such as Parkinson's disease and addiction holds promise for developing new treatments for these conditions.

Scientific Research Applications

MPPT has been extensively studied for its potential applications in scientific research. One of the most promising applications of MPPT is in the field of neuroscience, where it has been shown to act as a selective dopamine transporter inhibitor. This makes MPPT a valuable tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

N-(4-methylphenyl)-2-piperidin-1-yl-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-11-5-7-12(8-6-11)15-13(17)14(18)16-9-3-2-4-10-16/h5-8H,2-4,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWIDYVOYIWTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=S)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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